molecular formula C9H10N4O B6423961 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine CAS No. 1565834-07-2

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine

Cat. No.: B6423961
CAS No.: 1565834-07-2
M. Wt: 190.20 g/mol
InChI Key: VSRGGUWWKPIFIZ-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine ring linked via a methoxy bridge to a 1-methyl-1H-1,2,4-triazole moiety. This structure combines the electron-rich pyridine system with the biologically active triazole group, making it a candidate for diverse applications, including coordination chemistry and medicinal chemistry.

Properties

IUPAC Name

3-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-9(11-7-12-13)6-14-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGGUWWKPIFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine typically involves the following steps:

    Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole, followed by methylation using methyl iodide.

    Methoxylation: The 1-methyl-1H-1,2,4-triazole is then reacted with methanol in the presence of a base such as sodium hydride to introduce the methoxy group.

    Coupling with Pyridine: The methoxy-substituted triazole is then coupled with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the pyridine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine involves its interaction with specific molecular targets:

    Metal Coordination: The triazole and pyridine rings can coordinate with metal ions, forming stable complexes that can disrupt biological processes in pathogens.

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups, linkage positions, and functional modifications. Key comparisons include:

Compound Name Substituent Variations Key Structural Features Reference
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Triazole linked to pyridine at C3 and C4 Associated with moyamoya disease biomarkers
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine Phenyl group at triazole C3 Commercial biochemical reagent
Co(II) complex with triazolylpyridine ligand Triazole-metal coordination Octahedral geometry in coordination chemistry
S-Derivatives of 1,2,4-triazole-3-thiol Thiol and alkyl/pyrazole substituents Enhanced reactivity for pharmaceutical uses

Key Observations :

  • Substituent Effects : The methyl group on the triazole in the target compound may enhance metabolic stability compared to phenyl (as in ) or thiol derivatives .
  • Linkage Position : The methoxy bridge in the target compound likely influences solubility and steric hindrance differently than direct triazole-pyridine linkages (e.g., ).

Physicochemical Properties

  • Solubility: The methoxy bridge may enhance hydrophilicity compared to non-bridged analogs (e.g., ). Coformer salts (as in ) could further modulate solubility.
  • Coordination Chemistry: The triazole’s N-donor sites enable metal binding, as seen in Co(II) complexes (bond lengths: 2.057–2.181 Å) . The methyl group may sterically hinder metal coordination compared to unsubstituted triazoles.

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